molecular formula C9H13ClN2 B13611187 3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine

Cat. No.: B13611187
M. Wt: 184.66 g/mol
InChI Key: OXORZSMPSOPUJI-UHFFFAOYSA-N
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Description

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorinated methylpyridine ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chlorinated pyridine ring to a more reduced form.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(6-Methylpyridin-2-yl)propan-1-amine: Similar structure but lacks the chlorine atom.

    6-Chloro-5-methylpyridin-2-amine: Similar pyridine ring but different functional group attachment.

Uniqueness

3-(6-Chloro-5-methylpyridin-3-YL)propan-1-amine is unique due to the presence of both a chlorinated pyridine ring and a propan-1-amine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(6-chloro-5-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-5-8(3-2-4-11)6-12-9(7)10/h5-6H,2-4,11H2,1H3

InChI Key

OXORZSMPSOPUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)CCCN

Origin of Product

United States

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